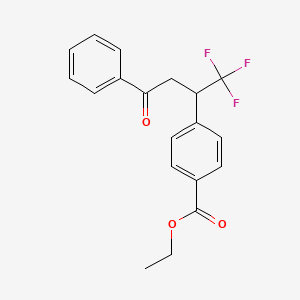
Ethyl 4-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)benzoate is an organic compound with the molecular formula C18H15F3O3. It is characterized by the presence of a trifluoromethyl group, a phenyl group, and a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)benzoate typically involves the reaction of ethyl benzoate with 1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of this compound may involve continuous synthesis methods to enhance efficiency and yield. For example, a continuous reactor can be used to introduce raw materials such as vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, followed by continuous extraction to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoate esters.
Scientific Research Applications
Ethyl 4-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 4-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ketone and ester groups can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2,2,2-trifluoroacetyl)benzoate
- Ethyl 2,3,5-trifluoro-4-(4-oxo-3,4-dihydropyridin-1-yl)benzoate
- 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
Uniqueness
Ethyl 4-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)benzoate is unique due to the presence of both a trifluoromethyl group and a phenyl group, which confer distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
CAS No. |
921932-55-0 |
|---|---|
Molecular Formula |
C19H17F3O3 |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
ethyl 4-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)benzoate |
InChI |
InChI=1S/C19H17F3O3/c1-2-25-18(24)15-10-8-13(9-11-15)16(19(20,21)22)12-17(23)14-6-4-3-5-7-14/h3-11,16H,2,12H2,1H3 |
InChI Key |
SNIMOTCSHUCACH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















